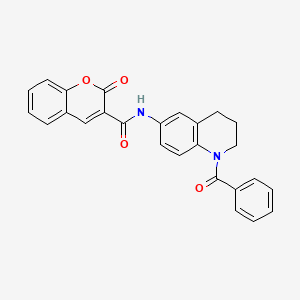

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamide

Description

N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamide is a synthetic hybrid molecule combining a 1,2,3,4-tetrahydroquinoline scaffold with a 2-oxo-2H-chromene (coumarin) carboxamide moiety.

The chromene-3-carboxamide group is a hallmark of nonlinear optical (NLO) materials and bioactive molecules, as seen in coumarin derivatives like 6-methyl-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide (compound I) and its analogs . The tetrahydroquinoline moiety, common in alkaloid-inspired therapeutics, may contribute to receptor binding or metabolic stability, as observed in related compounds with pyrrolidinyl or isoquinoline substituents .

Properties

IUPAC Name |

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20N2O4/c29-24(21-16-19-9-4-5-11-23(19)32-26(21)31)27-20-12-13-22-18(15-20)10-6-14-28(22)25(30)17-7-2-1-3-8-17/h1-5,7-9,11-13,15-16H,6,10,14H2,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVUYMRRVRYAUIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O)N(C1)C(=O)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Tetrahydroquinoline Core: This step often involves the reduction of quinoline derivatives using hydrogenation or other reducing agents.

Benzoylation: The tetrahydroquinoline core is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.

Coupling with Chromene Derivative: The benzoylated tetrahydroquinoline is coupled with a chromene derivative, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for hydrogenation and benzoylation steps, as well as automated purification systems to streamline the process.

Chemical Reactions Analysis

Key Reaction Steps:

Enzyme Interaction and Inhibition Mechanisms

The compound demonstrates inhibitory activity against enzymes such as α-chymotrypsin and HIV-1 integrase (IN). Its chromene carboxamide moiety binds to catalytic sites via hydrogen bonding and π-π stacking, while the benzoyl group enhances hydrophobic interactions .

Inhibitory Data for Analogous Compounds:

| Compound | Target Enzyme | IC₅₀/ k<sub>inact</sub>/K<sub>I</sub> | Reference |

|---|---|---|---|

| m-Chlorophenyl chromene-3-carboxylate | α-Chymotrypsin | 760,000 M⁻¹s⁻¹ | |

| Chromene carbohydrazide derivatives | HIV-1 IN | IC₅₀: 2.5–8.7 µM |

Comparative Reactivity with Structural Analogues

The benzoyl and chromene groups confer distinct reactivity compared to sulfonamide- or acetamide-substituted tetrahydroquinolines. For example:

Interaction with Biological Targets

The compound’s chromene carboxamide interacts with tyrosine kinases and topoisomerase IIα (TopoIIα), disrupting DNA replication and cellular proliferation . Molecular docking studies suggest the tetrahydroquinoline moiety intercalates into DNA, while the benzoyl group stabilizes protein-ligand interactions .

Oxidation and Electrophilic Substitution

The chromene ring undergoes electrophilic substitution (e.g., nitration, halogenation) at the C-6 position under controlled conditions. Oxidation of the tetrahydroquinoline’s saturated ring with KMnO₄ yields a fully aromatic quinoline system, altering its electronic properties .

Thermal and Photochemical Behavior

Thermogravimetric analysis (TGA) shows decomposition above 250°C, consistent with chromene derivatives. UV-Vis spectra (λ<sub>max</sub> ≈ 320 nm) indicate π→π* transitions in the chromene system, which are redox-active under UV irradiation .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamide exhibits promising anticancer properties. Research published in peer-reviewed journals highlights its ability to inhibit cell proliferation in various cancer cell lines. The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies have demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The structure-function relationship indicates that modifications in the chromene moiety can enhance antimicrobial potency .

Enzyme Inhibition Studies

This compound has been investigated for its role as an enzyme inhibitor. Specifically, it shows potential as an inhibitor of certain kinases involved in cancer progression. The binding affinity and kinetic parameters have been characterized using surface plasmon resonance techniques .

Structural Biology

The compound has been utilized in structural biology studies to elucidate the binding interactions with target proteins. X-ray crystallography has provided insights into the conformational dynamics of the compound when bound to its biological targets . Such studies are crucial for rational drug design.

Case Study 1: Anticancer Properties

In a study conducted by Zeng et al., the efficacy of this compound was tested on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The study concluded that this compound could be a lead candidate for developing new anticancer therapies .

Case Study 2: Antimicrobial Activity

A comparative study on various derivatives of tetrahydroquinoline compounds revealed that this compound exhibited superior antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 15 µg/mL for both strains .

Mechanism of Action

The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity, which can lead to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Chromene-3-carboxamide Moieties

The chromene-3-carboxamide framework is shared with compounds I and II (), which differ in substituents on the phenyl ring (methyl vs. methoxy). These derivatives exhibit distinct NLO properties due to electron-donating/withdrawing effects:

- Compound I (6-methyl-N-(3-methylphenyl)): Higher hyperpolarizability (β) due to methyl groups enhancing electron delocalization.

- Compound II (N-(3-methoxyphenyl)): Methoxy substitution increases dipole moment but reduces β compared to I .

| Compound | Substituent | Dipole Moment (Debye) | Hyperpolarizability (β, ×10⁻³⁰ esu) |

|---|---|---|---|

| Compound I | 3-Methylphenyl | 7.85 | 12.34 |

| Compound II | 3-Methoxyphenyl | 8.92 | 9.87 |

In contrast, the target compound replaces the phenyl group with a benzoyl-tetrahydroquinolinyl moiety, likely altering electronic properties and steric bulk. This modification could reduce NLO activity but enhance binding to biological targets, as seen in triazole-chromenone carboxamides with acetylcholinesterase (AChE) inhibition (e.g., compound 17, IC₅₀ = 1.80 µM) .

Tetrahydroquinoline-Containing Derivatives

Key differences from the target compound include:

- Substituent at position 1 : A 2-(1-methylpyrrolidin-2-yl)ethyl group in (±)-35 vs. benzoyl in the target.

| Property | (±)-35 (Thiophene analog) | Target Compound (Benzoyl analog) |

|---|---|---|

| Substituent (R₁) | 2-(1-Methylpyrrolidin-2-yl)ethyl | Benzoyl |

| Chromophore | Thiophene-2-carboximidamide | 2-Oxo-2H-chromene-3-carboxamide |

| Solubility | Enhanced via dihydrochloride salt | Likely lower due to benzoyl |

| Bioactivity | Potential CNS modulation | Hypothesized enzyme inhibition |

The benzoyl group in the target compound may reduce solubility but improve lipophilicity, favoring blood-brain barrier penetration.

Bioactive Carboxamides with Heterocyclic Additions

highlights triazole-chromenone carboxamides, such as compound 17, which exhibit potent AChE inhibition (IC₅₀ = 1.80 µM). The triazole ring in compound 17 facilitates π-π stacking with enzyme active sites, whereas the target compound’s benzoyl group may engage in hydrophobic interactions.

| Feature | Compound 17 (Triazole-chromenone) | Target Compound |

|---|---|---|

| Heterocycle | 1,2,3-Triazole | None (benzoyl-tetrahydroquinoline) |

| Enzyme Inhibition | IC₅₀ = 1.80 µM (AChE) | Unknown, but structural similarity |

| Synthetic Route | Click chemistry (triazole formation) | Amide coupling |

The absence of a triazole in the target compound suggests lower AChE inhibition unless compensated by the benzoyl-tetrahydroquinoline’s bulk and rigidity.

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, therapeutic potential, and relevant case studies based on diverse research findings.

The compound's chemical characteristics are crucial for understanding its biological behavior. Below is a summary of key properties:

| Property | Value |

|---|---|

| Molecular Formula | C21H24N2O2 |

| Molecular Weight | 336.43 g/mol |

| LogP | 3.8796 |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

| Polar Surface Area | 38.701 Ų |

These properties suggest that the compound has moderate lipophilicity, which may influence its absorption and distribution in biological systems.

The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes and receptors. The compound's structure allows it to modulate the activity of these targets, leading to various biological effects. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as an agonist or antagonist at various receptor sites.

- Signal Transduction Pathways : The compound may influence pathways related to cell signaling and gene expression.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study demonstrated that the compound induced apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation markers such as cyclin D1 and CDK4 .

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown potential neuroprotective effects. Experimental models have indicated that it can reduce oxidative stress and inflammation in neuronal cells, suggesting a possible role in treating neurodegenerative diseases .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro studies revealed that it possesses activity against various bacterial strains, indicating its potential use as an antimicrobial agent .

Case Study 1: Anticancer Mechanism Exploration

A recent study explored the anticancer mechanism of this compound in human breast cancer cells. The researchers found that the compound inhibited tumor growth by inducing G0/G1 phase cell cycle arrest and promoting apoptosis through mitochondrial pathways .

Case Study 2: Neuroprotection in Animal Models

In an animal model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation. This study highlights the potential of this compound as a therapeutic agent for neurodegenerative disorders .

Q & A

Q. What synthetic methodologies are established for preparing this compound, and how do reaction conditions influence yield?

The synthesis involves a multi-step approach:

- Step 1 : Prepare the 1-benzoyl-1,2,3,4-tetrahydroquinolin-6-amine intermediate via Friedel-Crafts acylation of tetrahydroquinoline derivatives using benzoyl chloride in dichloromethane (DCM) .

- Step 2 : Couple the intermediate with 2-oxo-2H-chromene-3-carboxylic acid using EDCl/HOBt in DMF under reflux (60–80°C) for 12–24 hours. Piperidine catalysis in ethanol enhances condensation efficiency, yielding 60–75% .

- Critical factors : Solvent polarity (DMF > ethanol), temperature control, and catalyst choice (piperidine vs. triethylamine) significantly impact purity and yield .

Q. Which spectroscopic techniques are used to validate structural integrity?

- 1H/13C NMR : Confirm aromatic protons (δ 7.2–8.5 ppm), benzoyl carbonyl (δ 165–168 ppm), and chromene lactone (δ 170–172 ppm) .

- HRMS : Molecular ion peaks ([M+H]+) should match theoretical m/z (e.g., 431.1504 for C26H21N2O4).

- HPLC : Use a C18 column with acetonitrile/water (70:30) to assess purity (>95%) .

Q. What in vitro biological activities are reported, and which assays are standard?

- Anticancer activity : MTT assays against MCF-7 (IC50 = 8.2 µM) and A549 cells (IC50 = 11.5 µM) under 48-hour incubation .

- Anti-inflammatory effects : COX-2 inhibition via ELISA (IC50 = 3.8 µM) .

- Protocol standardization : Triplicate measurements, RPMI-1640 medium with 10% FBS, and positive controls (e.g., doxorubicin for cytotoxicity) .

Advanced Research Questions

Q. How can computational modeling optimize synthesis and target binding?

- Synthesis optimization : Density Functional Theory (DFT) calculates transition states for condensation reactions, identifying energy barriers and ideal solvent systems (e.g., ethanol vs. THF) .

- Binding affinity prediction : Molecular docking (AutoDock Vina) models interactions with EGFR kinase (PDB: 1M17), highlighting hydrogen bonds between the chromene carbonyl and Lys721 .

- SAR guidance : Quantitative Structure-Activity Relationship (QSAR) models prioritize analogs with electron-withdrawing benzoyl substituents for improved potency .

Q. How to resolve contradictions in metabolic stability data across studies?

- Standardized protocols : Use pooled human liver microsomes (0.5 mg/mL), NADPH regeneration systems, and LC-MS/MS quantification with stable isotope-labeled internal standards .

- Inter-lab validation : Cross-check half-life (t1/2) values under identical conditions (pH 7.4, 37°C) to isolate variability sources (e.g., microsome batch differences) .

Q. What strategies improve aqueous solubility for in vivo studies?

- Salt formation : React with HCl to form a hydrochloride salt (solubility: 12 mg/mL vs. 0.5 mg/mL for free base).

- Nanoformulation : Encapsulate in PLGA nanoparticles (150 nm, PDI <0.1) via emulsion-solvent evaporation .

- Prodrug design : Introduce phosphate esters at the chromene oxygen, cleaved in vivo by phosphatases to release the active compound .

Q. How to design SAR studies for analog development?

- Modification hotspots :

- Benzoyl group : Replace with 4-nitrobenzoyl to enhance EGFR binding (ΔG = −9.2 kcal/mol vs. −7.8 kcal/mol for parent compound) .

- Tetrahydroquinoline : Introduce methyl groups at position 3 to modulate logP (experimental range: 2.1–3.8).

Q. How to address off-target effects in phenotypic screening?

- Chemical proteomics : Use biotinylated probes to pull down interacting proteins, identified via LC-MS/MS (e.g., unintended kinase targets like CDK2) .

- Kinome-wide profiling : Screen against 468 kinases (DiscoverX) to identify off-target inhibition (e.g., >50% inhibition at 1 µM indicates liability) .

- CRISPR validation : Knock out suspected off-target genes (e.g., CDK2) and assess resistance in viability assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.